4-Acetoxystyrene

Monomer stability Polymer synthesis Photoresist manufacturing

4-Acetoxystyrene (CAS 2628-16-2) is the stable precursor to poly(4-hydroxystyrene) (PHOST), the matrix resin for 248 nm KrF photoresists. Unlike 4-hydroxystyrene—which spontaneously polymerizes—4-acetoxystyrene offers shelf stability at 2-8°C with MEHQ/TBC inhibitor, enabling reproducible polymerization. After controlled polymerization (NMP, RAFT, ATRP), hydrolysis yields PHOST with narrow dispersity (Ð < 1.20), critical for minimizing line edge roughness. Its unique reactivity ratios enable precise block copolymer design. For predictable, controlled outcomes in photoresist applications, 4-acetoxystyrene is the only reliable monomer.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 2628-16-2
Cat. No. B054282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxystyrene
CAS2628-16-2
Synonyms4-Acetoxystyrene;  4-Ethenylphenol acetate;  4-Vinylphenyl Acetate;  PACS;  p-Acetoxystyrene
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C=C
InChIInChI=1S/C10H10O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h3-7H,1H2,2H3
InChIKeyJAMNSIXSLVPNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetoxystyrene (CAS 2628-16-2): Stable Protected Monomer for 248nm Photoresist Resin Synthesis and Controlled Radical Polymerization


4-Acetoxystyrene (CAS 2628-16-2) is a para-substituted styrenic monomer bearing an acetoxy protecting group on the phenolic oxygen. It is a colorless clear liquid with a boiling point of 260 °C, a density of 1.06 g/mL at 25 °C, a refractive index (n20/D) of 1.538, and a melting point of 7-8 °C . The compound is commercially available typically at ≥95% purity, stabilized with 200-300 ppm MEHQ (monomethyl ether hydroquinone) or TBC (tert-butylcatechol) to prevent spontaneous polymerization [1]. Its primary role in materials science is as a stable, polymerizable precursor to poly(4-hydroxystyrene) (PHOST), the foundational matrix resin for 248 nm deep-UV (KrF) positive photoresists used in semiconductor microlithography [2].

4-Acetoxystyrene Cannot Be Substituted by 4-Hydroxystyrene or Other p-Substituted Styrenes Without Compromising Polymerization Control and Product Stability


Attempts to substitute 4-acetoxystyrene with its direct deprotected analog, 4-hydroxystyrene, or with other p-substituted styrenes (e.g., 4-tert-butoxystyrene, 4-methoxystyrene) fail due to fundamental and quantifiable differences in monomer stability, polymerization kinetics, and deprotection chemistry. 4-Hydroxystyrene is inherently unstable at room temperature and undergoes spontaneous polymerization even under refrigeration, producing uncontrolled, low molecular weight polymers that are unsuitable for precision lithographic applications [1]. Conversely, 4-acetoxystyrene exhibits shelf stability under standard refrigeration (2-8 °C) with inhibitor, enabling reproducible, high-yield polymerizations . Furthermore, 4-acetoxystyrene displays a deviant and irregular polymerization behavior in ATRP compared to other para-substituted styrenes bearing electron-withdrawing or electron-donating groups—its apparent propagation rate constant (kpapp) does not follow the Hammett relation, whereas 4-cyanostyrene and 4-acetoxymethyl styrene do (ρ = 1.52) [2]. In cationic polymerization, 4-methoxystyrene polymerizes immediately in fluorinated alcohols (TFE, PFP) via a cationic mechanism, whereas 4-acetoxystyrene does not polymerize under identical conditions, demonstrating fundamentally different reactivity profiles [2]. These divergent behaviors preclude simple one-for-one substitution and necessitate the specific selection of 4-acetoxystyrene for applications requiring predictable, controlled polymerization outcomes and post-polymerization deprotection capability.

4-Acetoxystyrene: Quantified Differential Performance Data Versus Closest Comparators (4-Hydroxystyrene, Styrene, 4-tert-Butoxystyrene)


Monomer Storage Stability: 4-Acetoxystyrene vs. 4-Hydroxystyrene

4-Hydroxystyrene monomer is inherently unstable at room temperature and undergoes spontaneous polymerization to low molecular weight polymers even under refrigerated storage [1]. In contrast, 4-acetoxystyrene is a stable monomer that can be readily homopolymerized and copolymerized to low, medium, and high molecular weight polymers after standard refrigerated storage (2-8 °C) with MEHQ inhibitor . This stability differential enables industrial-scale handling and reproducible polymer synthesis that is not achievable with the unprotected 4-hydroxystyrene monomer.

Monomer stability Polymer synthesis Photoresist manufacturing

Copolymerization Reactivity with Styrene: rAS = 1.02, rS = 0.80

In free-radical copolymerization with styrene, 4-acetoxystyrene exhibits a reactivity ratio (rAS) of 1.02 compared to styrene's rS of 0.80, indicating that 4-acetoxystyrene is slightly more reactive toward its own radical than styrene is toward its own . The product rAS × rS = 0.816, which deviates from unity and indicates a moderate tendency toward alternation in copolymer composition. For comparison, 4-tert-butoxystyrene copolymerized with styrene yields r values of rtBS = 0.97 and rS = 1.12 [1], representing a reversal of relative reactivity (styrene more reactive than tBS). This quantitative difference in reactivity ratios translates directly to differences in copolymer composition drift and monomer sequencing during batch polymerization.

Copolymerization Reactivity ratios Polymer composition control

RAFT vs. Conventional Radical Copolymerization with tert-Butyl Acrylate: rAOST Shifts from 1.082 to 0.896

Guo and co-workers determined reactivity ratios for the 4-acetoxystyrene (AOST)/tert-butyl acrylate (tBA) copolymer system under both conventional radical polymerization (CvRP) and RAFT conditions [1]. Under CvRP, rAOST = 1.082 and rtBA = 0.292. Under RAFT polymerization, these values shift to rAOST = 0.896 and rtBA = 0.468. This 17% reduction in rAOST and 60% increase in rtBA demonstrates that the copolymerization behavior of 4-acetoxystyrene is sensitive to the polymerization mechanism employed—a phenomenon not universally observed across all styrenic monomers. The RAFT-synthesized copolymers achieved weight-average molecular weights (Mw) of approximately 10,000 g/mol with polydispersity indices (PDI) less than 1.23 [2].

RAFT polymerization Controlled radical polymerization KrF photoresist

NMP of 4-Acetoxystyrene and 4-tert-Butoxystyrene Yields Controlled Molecular Weight with Low Dispersity (Ð < 1.20)

A direct comparative study of nitroxide-mediated polymerization (NMP) evaluated both 4-acetoxystyrene and 4-tert-butoxystyrene as protected precursors to poly(4-vinylphenol) [1]. GPC analysis confirmed that homopolymerizations of both monomers produced predictable molecular weights based on monomer-to-initiator feed ratios, and low dispersity (Ð < 1.20) was obtained across various ratios. While both monomers enabled controlled polymerization, 4-acetoxystyrene is the established industry standard for 248 nm photoresist resin synthesis, with established deprotection protocols yielding the final poly(4-hydroxystyrene) matrix [2].

Nitroxide-mediated polymerization Molecular weight control Poly(4-vinylphenol) precursor

ATRP of Para-Substituted Styrenes: 4-Acetoxystyrene Exhibits Deviant Kinetics Not Following Hammett Relationship

In a systematic study of ATRP of para-substituted styrenes bearing nitro, cyano, acetoxy, acetoxymethyl, and methoxy groups, Yoshioka et al. found that 4-cyanostyrene (4CS) polymerized rapidly at 80 °C and afforded polymers with narrow molecular weight distribution, whereas the ATRP of 4-acetoxystyrene (4AS) proceeded very slowly and gave the corresponding polymer in low yield [1]. The apparent polymerization rate constants (kpapp) of 4CS and 4-acetoxymethyl styrene were consistent with the Hammett equation with ρ = 1.52; however, the rate constant for 4AS did not follow the Hammett relation, indicating deviant and irregular polymerization behavior unique to this monomer [1].

ATRP Polymerization kinetics Structure-reactivity relationships

Solubility Parameter (δ2) of Poly(4-acetoxystyrene) vs. Poly(4-hydroxystyrene)

The solubility parameters (δ2) of poly(4-acetoxystyrene) (PAS) and poly(4-hydroxystyrene) (PHS) were determined by viscosity measurements and turbidimetric methods [1]. Both polymers exhibit considerably larger δ2 values than other linear polymers, but their polar components differ. The polar component of δ2 for PAS is nearly the same as that of poly(vinyl acetate) and poly(methyl methacrylate), whereas PHS possesses a substantial hydrogen-bonding component arising from the phenolic -OH groups that is absent in PAS [1]. This quantifiable difference in intermolecular interaction components directly impacts dissolution behavior in aqueous base developers used in photolithography—PAS is hydrophobic and base-insoluble; PHS is hydrophilic and base-soluble.

Solubility parameters Polymer physics Photoresist dissolution

4-Acetoxystyrene: Validated Industrial and Research Applications Based on Quantified Performance Evidence


Synthesis of Poly(4-hydroxystyrene) (PHOST) Matrix Resins for 248 nm KrF Photoresists

4-Acetoxystyrene serves as the essential stable precursor to poly(4-hydroxystyrene), the primary matrix resin in 248 nm deep-UV positive photoresists used for semiconductor microlithography [1]. The monomer's shelf stability under refrigeration (2-8 °C) with MEHQ inhibitor enables industrial-scale procurement and reproducible polymerization, whereas the direct use of 4-hydroxystyrene monomer is precluded by its inherent instability and spontaneous polymerization [2]. After controlled polymerization (e.g., NMP yielding Ð < 1.20 [3]), the acetoxy protecting groups are hydrolyzed under basic conditions to reveal the phenolic -OH functionality, producing PHOST with controlled molecular weight and narrow dispersity—critical parameters for minimizing line edge roughness in high-resolution lithography.

RAFT Synthesis of Well-Defined AOST/tBA Diblock and Triblock Copolymers for KrF Lithography

The sensitivity of 4-acetoxystyrene reactivity ratios to polymerization mechanism (rAOST shifts from 1.082 under CvRP to 0.896 under RAFT in copolymerization with tBA [1]) enables precise compositional control in RAFT-synthesized block copolymers. Guo et al. demonstrated that RAFT polymerization of AOST with tBA and styrene produces well-defined diblock and triblock copolymers with Mw ~10,000 g/mol and PDI < 1.23 [1]. After basic hydrolysis, these materials yield hydroxystyrene-containing block copolymers suitable as polymer resins in KrF photoresist formulations, where narrow dispersity is essential for consistent lithographic performance.

Synthesis of Styrene/4-Hydroxystyrene Gradient Copolymers with Tunable Glass Transition Behavior

Nitroxide-mediated controlled radical polymerization (NM-CRP) of styrene and 4-acetoxystyrene enables the synthesis of high molecular weight gradient copolymers (Mw 100,000-385,000 g/mol) with tailored thermal properties [1]. After hydrolysis to the corresponding S/HS gradient copolymers, the glass transition temperature (Tg) behavior depends on copolymer architecture: linear gradients exhibit a single intermediate Tg, whereas blocky gradients with ≥55 mol% styrene show two distinct Tgs indicating microphase separation [1]. This tunability—enabled by 4-acetoxystyrene's controlled polymerization characteristics—is not achievable with the unstable 4-hydroxystyrene monomer and provides a route to photoresist materials with engineered thermal and dissolution properties.

Copolymerization with Maleic Anhydride for Alternating Copolymer Architectures

The reactivity ratio of 4-acetoxystyrene with maleic anhydride is 0/0, indicating a strong tendency toward strictly alternating copolymerization [1]. This quantitative reactivity profile differs from 4-acetoxystyrene/styrene (1.02/0.80) and 4-acetoxystyrene/MMA (0.76/0.88) systems, enabling the design of alternating copolymers with precisely spaced acetoxystyrene units. Upon hydrolysis, these yield alternating copolymers of 4-hydroxystyrene and maleic anhydride, which find applications as epoxy resin curing agents and in metal treatment compositions [2].

Quote Request

Request a Quote for 4-Acetoxystyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.